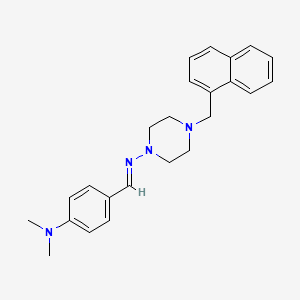

N-(4-(Dimethylamino)benzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Description

N-(4-(Dimethylamino)benzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 1-naphthylmethyl group and a 4-dimethylaminobenzylidene moiety. The naphthylmethyl group contributes steric bulk and aromaticity, which may influence binding affinity and pharmacokinetics.

Properties

IUPAC Name |

N,N-dimethyl-4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4/c1-26(2)23-12-10-20(11-13-23)18-25-28-16-14-27(15-17-28)19-22-8-5-7-21-6-3-4-9-24(21)22/h3-13,18H,14-17,19H2,1-2H3/b25-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBMINGKHNNKAT-XIEYBQDHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10417140 | |

| Record name | AC1NT2IR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5812-16-8 | |

| Record name | AC1NT2IR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dimethylamino)benzylidene)-4-(1-naphthylmethyl)-1-piperazinamine typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-(1-naphthylmethyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the imine bond (C=N) in the benzylidene group, converting it to an amine (C-NH).

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the benzene or naphthalene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry: As a ligand in coordination chemistry and catalysis.

Biology: As a probe for studying biological processes involving piperazine derivatives.

Medicine: Potential therapeutic agent for targeting specific receptors or enzymes.

Industry: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-(Dimethylamino)benzylidene)-4-(1-naphthylmethyl)-1-piperazinamine depends on its interaction with molecular targets such as receptors, enzymes, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Receptor Binding and CNS Activity

- Target Compound: The dimethylamino group may enhance interactions with serotonin (5-HT) and dopamine (D₂) receptors due to its electron-rich nature and ability to form hydrogen bonds. Similar compounds with dimethylamino substituents show affinity for CNS targets .

- 4-Methyl Analog: Exhibits moderate binding to serotonin/dopamine receptors but lower potency than dimethylamino derivatives due to reduced electron-donating capacity .

- 4-Ethoxy Analog : Demonstrates improved blood-brain barrier penetration due to increased lipophilicity, making it suitable for CNS applications .

- 4-Bromo Analog : Lower receptor affinity observed, likely due to electron-withdrawing effects reducing π-π stacking interactions .

Pharmacokinetic Properties

- Metabolic Stability : Halogenated analogs (e.g., bromo, dichloro) show slower hepatic metabolism due to reduced cytochrome P450 interactions .

Comparative Data Table

Research Findings and Implications

- Structure-Activity Relationship (SAR): The dimethylamino group’s electron-donating nature optimizes receptor binding, while the naphthylmethyl group provides steric stabilization. This combination is unique compared to analogs with smaller (methyl) or polar (nitro) groups .

- Synthetic Feasibility : Like its analogs, the target compound is synthesized via Schiff base condensation, yielding high purity under mild conditions .

- Therapeutic Potential: Preclinical studies on similar compounds suggest applications in depression, anxiety, and neurodegenerative disorders. The dimethylamino variant’s enhanced receptor interaction positions it as a lead candidate for further optimization .

Biological Activity

N-(4-(Dimethylamino)benzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine moiety linked to a dimethylamino-benzylidene group and a naphthylmethyl group. This structural configuration is essential for its biological activity.

Structure Overview

| Component | Description |

|---|---|

| Piperazine | A six-membered ring with nitrogen atoms, known for its pharmacological properties. |

| Dimethylamino Group | Enhances lipophilicity and biological activity. |

| Benzylidene Linkage | Facilitates interaction with biological targets. |

| Naphthylmethyl Group | Contributes to the compound's hydrophobic characteristics and receptor binding affinity. |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes, particularly those involved in glucose metabolism, such as α-glucosidase. Noncompetitive inhibition was observed, suggesting that it binds to an allosteric site near the active site of the enzyme, thereby altering its catalytic activity .

- Receptor Modulation : The piperazine moiety is known for its ability to modulate neurotransmitter receptors, which may contribute to potential therapeutic effects in central nervous system disorders .

Therapeutic Applications

The compound's diverse biological activities suggest potential applications in various therapeutic areas:

- Antidiabetic Agents : Given its inhibitory effect on α-glucosidase, it may serve as a candidate for managing diabetes by delaying carbohydrate absorption .

- CNS Disorders : The piperazine structure is associated with antipsychotic and anxiolytic properties, indicating possible use in treating psychiatric conditions .

Case Studies

Recent studies have highlighted the compound's effectiveness in specific biological contexts:

- A study focusing on piperazine derivatives indicated that modifications to the benzylidene structure significantly influenced α-glucosidase inhibition kinetics, providing insights into optimizing compounds for enhanced efficacy .

- Molecular docking studies revealed that this compound binds effectively to the allosteric site of α-glucosidase, suggesting a novel mechanism of action that could lead to new drug development strategies .

Summary of Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.